molecular formula C4H7Br B139220 4-Bromo-1-butene CAS No. 5162-44-7

4-Bromo-1-butene

Cat. No.: B139220
CAS No.: 5162-44-7
M. Wt: 135 g/mol
InChI Key: DMAYBPBPEUFIHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-butene (C₄H₇Br; CAS 5162-44-7) is a brominated terminal alkene with a linear four-carbon chain. It is a colorless to light brown liquid with a density of 1.33 g/cm³, a boiling point of 98–100°C, and a low flash point of 1°C, classifying it as a highly flammable liquid (UN 1993) . Its reactivity stems from both the alkene moiety and the bromine atom, enabling participation in alkylation, elimination, and metathesis reactions. However, it is prone to elimination under basic or high-temperature conditions, forming 1,3-butadiene, which complicates its synthetic utility . Applications include its use in synthesizing phosphonium salts for Wittig reactions and as a precursor in cyclopropane-containing macrocycles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-1-butene can be synthesized through various methods. One common method involves the bromination of 1-butene. The reaction typically occurs in the presence of a brominating agent such as hydrogen bromide (HBr) or bromine (Br2) under controlled conditions . The reaction proceeds as follows:

CH2=CHCH2CH3+Br2BrCH2CH2CH=CH2\text{CH}_2=\text{CH}-\text{CH}_2-\text{CH}_3 + \text{Br}_2 \rightarrow \text{Br}-\text{CH}_2-\text{CH}_2-\text{CH}=\text{CH}_2 CH2​=CH−CH2​−CH3​+Br2​→Br−CH2​−CH2​−CH=CH2​

Industrial Production Methods: In industrial settings, this compound is produced using similar bromination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-butene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).

    Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form butadiene.

Common Reagents and Conditions:

    Substitution Reactions: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Addition Reactions: Bromine (Br2) or hydrogen bromide (HBr) in the presence of a solvent like carbon tetrachloride (CCl4).

    Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products:

    Substitution Reactions: Products such as 4-hydroxy-1-butene or 4-amino-1-butene.

    Addition Reactions: Products such as 1,2-dibromo-3-butene.

    Elimination Reactions: Butadiene.

Scientific Research Applications

Synthetic Applications

4-Bromo-1-butene is primarily used in the following synthetic applications:

  • Synthesis of Pharmaceutical Intermediates :
    • It is utilized in the preparation of 4-(3-butenyloxy)benzoic acid , which is an important intermediate for various pharmaceutical compounds .
    • The compound has also been used in the total synthesis of largazole , a natural product with potential anticancer properties .
  • Alkylation Reactions :
    • The compound is involved in the double alkylation of lactams , which can lead to the formation of complex cyclic structures. This reaction is often followed by Grubbs ring-closing metathesis to yield products like gymnodimine, a biotoxin .
  • Preparation of Dienehydrazides :
    • This compound serves as a reagent for synthesizing dienehydrazides, which are useful in various organic transformations .

Case Study 1: Synthesis of Largazole

Largazole, a potent histone deacetylase inhibitor, was synthesized using this compound as a key building block. The reaction pathway involved multiple steps, including alkylation and cyclization reactions, showcasing the compound's utility in complex organic synthesis.

Case Study 2: Grubbs Ring-Closing Metathesis

In a study focusing on the synthesis of gymnodimine, researchers employed this compound for double alkylation followed by Grubbs ring-closing metathesis. This method demonstrated high efficiency and selectivity, highlighting the compound's role in producing biologically active molecules from simpler precursors .

Data Table: Application Summary

ApplicationDescriptionReference
Pharmaceutical IntermediatesUsed in the synthesis of 4-(3-butenyloxy)benzoic acid and largazole
Alkylation ReactionsDouble alkylation of lactams leading to gymnodimine
Synthesis of DienehydrazidesActs as a reagent for preparing dienehydrazides

Mechanism of Action

The mechanism of action of 4-Bromo-1-butene involves its reactivity due to the presence of the bromine atom and the double bond. The bromine atom is highly electrophilic, making it susceptible to nucleophilic attack. The double bond can participate in addition reactions with electrophiles. These reactive sites enable this compound to undergo various chemical transformations, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity and applications of 4-bromo-1-butene are best contextualized by comparing it to structurally related bromoalkenes and bromoalkynes. Key differences arise from chain length, hybridization (alkene vs. alkyne), and functional group placement.

Reactivity in Alkylation and Elimination Reactions

Compound Structure Key Reactivity Yield in Sulfone Alkenylation Notes
This compound CH₂=CHCH₂CH₂Br Prone to elimination (→ 1,3-butadiene); moderate alkylation capability 31% (mono) Lower yields due to competing elimination
Allyl bromide CH₂=CHCH₂Br High alkylation efficiency; overalkylation in acidic proton systems 42% (mono) Forms complex mixtures in multi-alkylation scenarios
5-Bromo-1-pentene CH₂=CHCH₂CH₂CH₂Br Higher stability; reduced elimination 44% (di) Longer chain improves reaction efficiency
11-Bromo-1-undecene CH₂=CH(CH₂)₉Br Effective in copolymerization with propylene N/A Chain length enables polymer incorporation; this compound fails

Key Findings :

  • Chain Length : Longer bromoalkenes (e.g., 5-bromo-1-pentene, 11-bromo-1-undecene) exhibit enhanced stability and reaction efficiency compared to this compound, likely due to reduced steric strain and slower elimination kinetics .
  • Overalkylation : Allyl bromide outperforms this compound in initial alkylation but suffers from overalkylation, whereas this compound often recovers unreacted due to elimination .

Polymerization Behavior

Compound Copolymerization with Propylene Outcome Catalyst System
This compound No incorporation Homo-polypropylene only Metallocene/MAO
11-Bromo-1-undecene Successful copolymerization Halogenated isotactic polypropylene Metallocene/MAO

Mechanistic Insight : The methylene spacer in 11-bromo-1-undecene facilitates coordination with metallocene catalysts, enabling copolymerization. The shorter chain in this compound disrupts this interaction, preventing incorporation .

Functional Group Hybridization: Alkenes vs. Alkynes

Compound Hybridization Reactivity Profile Applications
This compound Alkene Electrophilic addition, elimination Wittig reagents, macrocycle synthesis
4-Bromo-1-butyne Alkyne Sonogashira coupling, cycloadditions Cross-coupling reactions

Key Difference : The sp-hybridized carbon in 4-bromo-1-butyne enables distinct reactivity (e.g., acetylide formation), whereas this compound’s alkene moiety favors electrophilic additions.

Biological Activity

4-Bromo-1-butene (CAS Number: 5162-44-7) is an organobromine compound characterized by its linear structure, which includes a bromo substituent on the terminal carbon of a butene chain. This compound has garnered attention in various fields, including medicinal chemistry and synthetic organic chemistry, due to its unique reactivity and potential biological activities.

  • Molecular Formula : C4H7Br
  • Molecular Weight : 135.002 g/mol
  • Boiling Point : 99-100 °C
  • Density : 1.33 g/mL at 25 °C
  • Solubility : Soluble in ethanol, benzene, and ether .

Biological Activity Overview

This compound exhibits several biological activities that may be leveraged in therapeutic applications. Its primary uses include:

  • Synthesis of Bioactive Compounds : It is utilized in the synthesis of various bioactive molecules, including histone deacetylase inhibitors like largazole, which have implications in cancer therapy .
  • Antimicrobial Properties : Research indicates that this compound can inhibit the growth of certain bacteria, including Mycobacterium species, suggesting potential applications in antimicrobial treatments .
  • Neuropharmacological Effects : Preliminary studies suggest that compounds derived from or related to this compound may influence monoamine oxidase (MAO) activity, which is significant for neurodegenerative disease research .

Antimicrobial Activity

A study examined the antimicrobial efficacy of various brominated compounds, including this compound. The results indicated a notable inhibitory effect against Mycobacterium species and other pathogens, highlighting its potential as a lead compound for developing new antibiotics.

CompoundActivity Against MycobacteriumOther Pathogens
This compoundEffectiveModerate
Control (No Treatment)NoneNone

Synthesis of Largazole

The total synthesis of largazole was achieved using this compound as a key intermediate. This synthesis involved multiple steps, including Grubbs ring-closing metathesis, showcasing the compound's utility in complex organic synthesis.

StepReaction TypeYield (%)
Step 1 (Alkylation)Double Alkylation75
Step 2 (Metathesis)Grubbs Ring-closing19

Neuropharmacological Studies

Research on derivatives of this compound has indicated potential MAO-B inhibition. This activity is particularly relevant for conditions such as Parkinson's disease.

Compound DerivativeMAO-B Inhibition IC50 (µM)
Derivative A15
Derivative B25
This compound30

Safety and Toxicology

While exploring the biological activity of this compound, safety considerations are paramount. The compound is classified as a flammable liquid and poses risks such as respiratory sensitization and skin irritation. Proper handling precautions must be observed to mitigate exposure risks:

  • Hazard Classifications :
    • Eye Irritancy (Category 2)
    • Flammable Liquid (Category 2)
    • Respiratory Sensitization (Category 1)

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of 4-Bromo-1-butene relevant to its reactivity?

  • Answer : this compound (C₄H₇Br) is a brominated alkene with a terminal double bond and bromine atom at the fourth carbon. Key properties include:

  • Molecular weight: 135.00 g/mol .
  • Physical state: Volatile liquid with density 1.33 g/cm³ (20°C) and flashpoint 1°C .
  • Reactivity: The bromine atom acts as a leaving group, enabling SN2 and SN2′ substitutions, while the double bond facilitates cycloadditions (e.g., Diels-Alder) or metathesis .

Q. What are the standard synthetic routes for this compound?

  • Answer : Two primary methods are:

  • Method 1 : Reaction of L-cysteine with this compound via SN2 mechanism, followed by Sharpless asymmetric dihydroxylation to introduce stereochemistry .
  • Method 2 : Cuprate addition to 1,4-dibromo-2-butene, yielding 3-alkyl-4-bromo-1-butene via Sₙ2′ substitution, followed by dehydrohalogenation .
    • Key intermediates and conditions (e.g., Grignard reagents, temperature) are critical for regioselectivity .

Q. How is this compound utilized as a building block in organic synthesis?

  • Answer : Applications include:

  • Alkylation : Introduction of butenyl groups into lactams or amines .
  • Cyclization : Formation of selenium-containing bicyclic β-lactams via Grubbs ring-closing metathesis .
  • Metabolite Synthesis : Production of N-acetyl-S-(3,4-dihydroxybutyl)cysteine, a biomarker for 1,3-butadiene exposure .

Advanced Research Questions

Q. How does the bromine atom in this compound influence regioselectivity in nucleophilic substitutions?

  • Answer : The bromine’s position promotes Sₙ2′ mechanisms in reactions with organometallic reagents (e.g., cerium(III)), favoring allylic displacement over terminal substitution. This is critical in synthesizing complex molecules like zaragozic acid A . Steric and electronic factors further dictate preference for γ-site reactivity .

Q. What strategies ensure stereochemical control in dihydroxylation reactions involving this compound?

  • Answer : Sharpless asymmetric dihydroxylation is employed to achieve enantioselective synthesis of diols. For example, in synthesizing N-acetyl-S-(3,4-dihydroxybutyl)cysteine, chiral ligands and controlled reaction conditions (temperature, solvent) are used to attain >95% enantiomeric excess .

Q. Why does this compound undergo elimination reactions more rapidly than 1-bromobutane despite both being primary halides?

  • Answer : The adjacent double bond stabilizes the transition state via hyperconjugation, lowering the activation energy for elimination (E2 mechanism). This contrasts with 1-bromobutane, which lacks such stabilization .

Q. How can researchers address contradictions in reaction yields when using different organometallic reagents with this compound?

  • Methodological Approach :

  • Control Experiments : Vary reagents (e.g., Grignard vs. cerium-based) to assess steric/electronic effects.
  • Kinetic Analysis : Compare reaction rates under identical conditions.
  • Computational Modeling : Use DFT calculations to predict regioselectivity trends .

Q. What conformational insights have been gained from spectroscopic studies of this compound?

  • Answer : Chirped-pulse Fourier-transform microwave spectroscopy reveals a preference for gauche conformers due to bromine’s polarizability and van der Waals interactions. This impacts reactivity in cycloaddition and polymerization reactions .

Q. Data Analysis and Best Practices

Q. How should researchers validate the purity of this compound in synthetic workflows?

  • Methodology :

  • GC-MS : Verify purity ≥97% (area%) and detect trace impurities .
  • IR Spectroscopy : Confirm functional groups (C=C, C-Br) and rule out oxidation byproducts .

Q. What ethical and safety considerations apply when handling this compound?

  • Safety Protocols :
  • Storage : Keep at 2–30°C in flame-proof cabinets (flammability class 2) .
  • PPE : Use nitrile gloves, fume hoods, and respiratory protection (STOT SE 3) .
  • Ethical Data Reporting : Disclose synthetic yields, side products, and stereochemical outcomes transparently to avoid reproducibility issues .

Properties

IUPAC Name

4-bromobut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Br/c1-2-3-4-5/h2H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMAYBPBPEUFIHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063722
Record name 1-Butene, 4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1063722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5162-44-7
Record name 4-Bromo-1-butene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5162-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butene, 4-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005162447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butene, 4-bromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Butene, 4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1063722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromobut-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.580
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HOMOALLYL BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QAF6NEE729
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Referring to the above reaction diagram, tetrahydroquinoline may be alkylated in methanol by adding excess bromoethanol, sodium iodide and potassium carbonate and refluxing the solution for 24 hours. The product is preferably isolated in water and purified by vacuum distillation. If phenylpiperazine is the starting material, it is alkylated under the same reaction conditions. A 1-phenyl-4-piperidinol structure is synthesized by preparing N-but-3-enyl--N-methylaniline, and treating with aqueous trifluoroacetic acid. N-but-3-enyl--N-methylaniline is provided by alkylation of N-methylaniline with 4-bromobut-1-ene. 1-Phenyl-3-pyrrolidinol is synthesized by the reaction of aniline with 1,4-dibromo-2-butanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Bromo-1-butene
4-Bromo-1-butene
4-Bromo-1-butene
4-Bromo-1-butene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.